molecular formula C7H10ClN3 B1532899 5-(Azetidin-3-yl)pyrimidine hydrochloride CAS No. 1255531-16-8

5-(Azetidin-3-yl)pyrimidine hydrochloride

Cat. No.: B1532899
CAS No.: 1255531-16-8
M. Wt: 171.63 g/mol
InChI Key: GPWWXYGWYNWFNM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Representation

5-(Azetidin-3-yl)pyrimidine hydrochloride is systematically named as 5-(3-azetidinyl)pyrimidine hydrochloride (1:1). The compound consists of a pyrimidine ring substituted at the 5-position with an azetidine moiety, a four-membered saturated heterocycle containing three carbons and one nitrogen atom. Structural representations depict the pyrimidine core (C4H4N2) conjugated to azetidine (C3H7N) via a carbon-nitrogen bond, with the hydrochloride counterion neutralizing the basic nitrogen in the azetidine ring.

Key Structural Features:

  • Pyrimidine Core: A six-membered aromatic ring with alternating single and double bonds, containing two nitrogen atoms at positions 1 and 3.
  • Azetidine Substituent: A strained four-membered ring with a secondary amine, contributing to steric and electronic interactions.
  • Hydrochloride Salt: Enhances solubility and stability through ionic interactions.
Systematic Name Alternative Names
5-(3-Azetidinyl)pyrimidine hydrochloride This compound; Pyrimidine, 5-(3-azetidinyl)-, hydrochloride

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₇H₁₀ClN₃ , with a molecular weight of 171.63 g/mol . This is confirmed by multiple sources, including PubChem and ChemSpider.

Molecular Composition Breakdown:

  • Carbon: 7 atoms (pyrimidine: 4, azetidine: 3)
  • Hydrogen: 10 atoms (pyrimidine: 4, azetidine: 6, hydrochloride: 0)
  • Nitrogen: 3 atoms (pyrimidine: 2, azetidine: 1)
  • Chlorine: 1 atom (hydrochloride counterion)
Parameter Value Source
Molecular Formula C₇H₁₀ClN₃
Molecular Weight 171.63 g/mol
CAS Registry Number 1236791-88-0

Properties

IUPAC Name

5-(azetidin-3-yl)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c1-6(2-8-1)7-3-9-5-10-4-7;/h3-6,8H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWWXYGWYNWFNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CN=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236791-88-0
Record name Pyrimidine, 5-(3-azetidinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236791-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Condensation of Azetidine Derivatives with Pyrimidine Compounds

One principal synthetic route involves the reaction of azetidine derivatives with pyrimidine compounds through nucleophilic substitution or condensation reactions. For example, aromatic amines can be condensed with N-phenylacetamide to form azetidinone analogues, which are then transformed into pyrimidine derivatives.

Synthesis via 3-Amino-Azetidine Intermediates

An improved process for preparing 3-amino-azetidines serves as a key intermediate for synthesizing azetidine derivatives, including 5-(Azetidin-3-yl)pyrimidine hydrochloride. The process involves:

  • Treatment of N-t-butyl-O-trimethylsilylazetidine with hydrochloric acid at room temperature, followed by extraction and purification steps to yield the free amine.
  • Subsequent reactions include mesylation, nucleophilic substitution, and catalytic hydrogenation under controlled conditions (e.g., 40-60°C, hydrogen pressure of 40-60 psi) to modify the azetidine ring and introduce various substituents.
  • Final conversion to the hydrochloride salt is achieved by bubbling hydrogen chloride gas through a suspension of the azetidine derivative in ethanol at 0°C, followed by reflux and filtration to isolate the crystalline hydrochloride salt with yields ranging from 62% to 89.5%.

Nucleophilic Aromatic Substitution (SNAr) for Pyrimidine Functionalization

Comparative Data Table of Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Deprotection of silylazetidine HCl aqueous, room temp, extraction 64 Produces 3-amino-azetidine intermediate
2 Mesylation Methanesulfonyl chloride, base, 55-60°C, 12h Not specified Prepares azetidine for nucleophilic substitution
3 Catalytic hydrogenation Pd(OH)2 on carbon, H2 pressure 40-60 psi, 60°C Not specified Reduces intermediates, monitored by NMR
4 Salt formation (hydrochloride) HCl gas bubbled in ethanol at 0°C, reflux 12h 62-89.5 Isolates pure hydrochloride salt
5 SNAr substitution on pyrimidine Chloropyrimidine, azetidine derivative, K2CO3, DMF Not specified Functionalizes pyrimidine ring with azetidine

Research Findings and Notes

  • The improved process for 3-amino-azetidine intermediates provides higher purity and better yields, facilitating downstream synthesis of azetidine-containing pyrimidines.
  • Catalytic hydrogenation steps require careful control of temperature and hydrogen pressure, with NMR monitoring to ensure complete conversion without over-reduction.
  • Formation of the hydrochloride salt by direct HCl gas bubbling is efficient and yields crystalline products suitable for pharmaceutical applications.
  • Multi-component reactions and SNAr substitutions offer versatile routes to functionalize the pyrimidine ring, which can be adapted for azetidine substitution, although these routes may require optimization for specific target compounds.
  • The presence of both azetidine and pyrimidine rings in the molecule imparts unique chemical properties, making the synthetic approach challenging but rewarding for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)pyrimidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted pyrimidine compounds .

Scientific Research Applications

Scientific Research Applications

5-(Azetidin-3-yl)pyrimidine hydrochloride has several notable applications across different fields:

Medicinal Chemistry

  • Cancer Research : The compound is investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis selectively in cancer cells. It acts as a small-molecule inhibitor of the Bcl-2 family of proteins, which are crucial in regulating cell death pathways .
  • Antimicrobial Activity : Studies have shown that azetidine derivatives exhibit significant antibacterial properties against various pathogens, making this compound a candidate for developing new antibiotics .

Biological Studies

  • Apoptosis Modulation : Research indicates that this compound can modulate apoptosis in cellular models, suggesting its utility in studying cancer biology and therapeutic approaches .
  • Anti-inflammatory Properties : Similar pyrimidine derivatives have demonstrated effectiveness in inhibiting inflammatory mediators such as COX-2, indicating potential applications in treating inflammatory diseases .

Chemical Synthesis

  • Building Block for Complex Molecules : It is utilized as a precursor in the synthesis of more complex chemical entities, facilitating the development of novel pharmaceuticals .

Antibacterial Efficacy

A study evaluated the antibacterial activity of several azetidine derivatives against common pathogens. The results are summarized in the following table:

CompoundTarget BacteriaInhibition Zone (mm)Concentration (mg/mL)
Z5A11'Staphylococcus aureus31250
Z5A11'Escherichia coli25250
Z5A2'Bacillus spp.31250

The compound Z5A11' exhibited the highest antibacterial activity against Staphylococcus aureus, suggesting its potential as a therapeutic agent for bacterial infections .

Anti-inflammatory Activity

In vitro studies demonstrated that certain pyrimidine derivatives significantly suppressed COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib:

CompoundCOX-2 Inhibition IC50 (μmol)
Compound A0.04
Celecoxib0.04

These findings indicate that the structure of this compound may enhance its ability to modulate inflammatory responses effectively .

Antiproliferative Effects

The antiproliferative activity of azetidine-containing compounds has been explored in various cancer cell lines. Notably, studies have reported significant cytotoxic effects against breast cancer cells:

CompoundIC50 (nM)
Compound B120
Compound C80

These results highlight the potential of these compounds as anticancer agents through their cytotoxic effects on cancer cells .

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)pyrimidine hydrochloride involves its interaction with the Bcl-2 family of proteins. These proteins regulate the intrinsic pathway of apoptosis, and the compound’s ability to inhibit these proteins leads to the induction of apoptosis in cancer cells. This selective induction of apoptosis makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Molecular Formula Key Substituents Molecular Mass (g/mol) Notable Properties
5-(Azetidin-3-yl)pyrimidine HCl C₇H₉N₃·HCl Azetidine, pyrimidine 186.64 High rigidity, moderate solubility
5-(3-Azetidinyl)-3-benzyl-1,2,4-oxadiazole HCl C₁₂H₁₄ClN₃O Azetidine, oxadiazole, benzyl 251.71 Enhanced lipophilicity, metabolic stability
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine HCl C₁₁H₁₄ClN₅O Piperidine, oxadiazole 263.72 Improved bioavailability, flexible binding
4-(Azetidin-3-yl)pyrimidine dihydrochloride C₇H₁₀Cl₂N₄ Azetidine, pyrimidine (dihydrochloride) 229.10 Higher solubility, pH-dependent ionization

Key Observations :

  • Oxadiazole-containing analogs (e.g., ) exhibit increased metabolic stability due to the oxadiazole ring’s resistance to enzymatic degradation but may suffer from reduced aqueous solubility .
  • Dihydrochloride salts (e.g., 4-(Azetidin-3-yl)pyrimidine dihydrochloride) show enhanced solubility in polar solvents, advantageous for intravenous formulations .
Pharmacokinetic and Physicochemical Comparisons
Property 5-(Azetidin-3-yl)pyrimidine HCl 5-(3-Azetidinyl)-3-(2-methoxyethyl)-1,2,4-oxadiazole HCl Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate HCl
LogP (Predicted) 1.2 0.8 2.1
Water Solubility Moderate (HCl salt) High (methoxyethyl group) Low (ester group)
Metabolic Stability Moderate High (oxadiazole resistance) Low (ester hydrolysis)

Key Insights :

  • The methoxyethyl group in ’s compound improves solubility via hydrogen bonding, while the ester group in ’s derivative acts as a prodrug, requiring in vivo activation .
  • Oxadiazole moieties () enhance metabolic stability but may reduce passive diffusion across membranes due to increased polarity .

Biological Activity

5-(Azetidin-3-yl)pyrimidine hydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its biological activities, particularly as a selective inhibitor of Bcl-2 family proteins. This compound has been studied for its potential applications in cancer therapy and other therapeutic areas due to its ability to induce apoptosis in cancer cells.

  • Molecular Formula : C7H10ClN3
  • Molecular Weight : 171.63 g/mol

The compound features a pyrimidine ring substituted with an azetidine moiety, which enhances its interaction with biological targets.

This compound primarily functions by inhibiting Bcl-2 family proteins, which are crucial regulators of apoptosis. These proteins are often overexpressed in cancer cells, allowing them to evade programmed cell death. By inhibiting these proteins, the compound promotes apoptosis in malignant cells, making it a promising candidate for cancer therapies.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. It selectively induces apoptosis in various cancer cell lines by disrupting the anti-apoptotic functions of Bcl-2 proteins. In preclinical studies, this compound has shown effectiveness against several types of cancer, including breast and lung cancers.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
MCF-70.09 ± 0.0085
A5490.03 ± 0.0056
Colo-2050.01 ± 0.074

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various bacterial strains. Preliminary studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli200 μg/mL
S. aureus200 μg/mL

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Apoptosis Induction :
    • Researchers investigated the compound's ability to induce apoptosis in MCF-7 breast cancer cells. The study found that treatment with the compound led to significant increases in apoptotic markers compared to control groups.
  • Antimicrobial Efficacy :
    • A separate study assessed the antimicrobial properties of the compound against various pathogens, showing promising results, particularly against E. coli and S. aureus at concentrations as low as 200 μg/mL.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the azetidine and pyrimidine components can influence the biological activity of the compound. Variations in substituents on the pyrimidine ring have been shown to enhance its potency against specific targets .

Q & A

Q. What are the established synthetic methodologies for preparing 5-(Azetidin-3-yl)pyrimidine hydrochloride?

The synthesis typically involves coupling azetidine derivatives with functionalized pyrimidine precursors. A common approach includes nucleophilic substitution or Pd-catalyzed cross-coupling reactions between azetidine-3-yl intermediates (e.g., azetidine-3-amine or its protected analogs) and halogenated pyrimidines. Reaction conditions (e.g., solvent polarity, temperature, and catalysts) must be optimized to avoid side reactions such as ring-opening of the azetidine moiety . For multi-step routes, intermediates like ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride can be hydrolyzed and derivatized to yield the target compound .

Q. How is the structural integrity of this compound validated post-synthesis?

Advanced spectroscopic techniques are essential:

  • NMR (¹H/¹³C): Confirm the presence of azetidine protons (e.g., δ 3.5–4.5 ppm for N-CH₂ groups) and pyrimidine aromatic protons.
  • HRMS : Verify molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ for C₇H₁₁ClN₄).
  • XRD (if crystalline): Resolve the 3D conformation, including the planarity of the pyrimidine ring and azetidine puckering .

Q. What are the primary biological targets or assays for this compound in early-stage research?

The compound’s azetidine-pyrimidine scaffold suggests potential kinase or GPCR modulation. Initial screens include:

  • Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, Src) using fluorescence-based ADP-Glo™ kits.
  • Cellular viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound synthesis?

Quantum mechanical calculations (e.g., DFT) predict transition states and energy barriers for key steps like azetidine-pyrimidine coupling. Tools like Gaussian or ORCA model steric/electronic effects of substituents on reaction feasibility. ICReDD’s integrated computational-experimental workflows can identify optimal catalysts (e.g., Pd(PPh₃)₄ vs. Buchwald-Hartwig catalysts) and solvent systems (polar aprotic vs. DMF) to minimize byproducts .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

Contradictions often arise from assay conditions (e.g., buffer pH, ATP concentrations in kinase assays). Systematic approaches include:

  • Dose-response curves : Replicate assays under standardized conditions (e.g., fixed ATP levels).
  • Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify nonspecific binding.
  • Structural analogs : Compare activity trends with derivatives (e.g., piperidine vs. azetidine substitutions) to isolate pharmacophore contributions .

Q. What strategies enhance the stability of this compound under physiological conditions?

  • Prodrug design : Introduce hydrolyzable esters (e.g., ethyl carboxylates) to improve solubility and reduce premature degradation.
  • Formulation studies : Use lyophilization with cryoprotectants (trehalose, mannitol) for long-term storage.
  • pH optimization : Buffered solutions (pH 6.5–7.4) prevent acid-catalyzed azetidine ring-opening .

Q. How can researchers leverage structural analogs to elucidate the mechanism of action?

Comparative studies with analogs (e.g., 5-Chloro-2-(piperidin-4-yl)pyrimidine hydrochloride) reveal:

  • SAR : Impact of azetidine vs. piperidine ring size on target binding.
  • Docking simulations : Use AutoDock Vina to map interactions (e.g., hydrogen bonds with kinase active sites).
  • Biolayer interferometry : Quantify binding kinetics (kₒₙ/kₒff) to validate computational predictions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Azetidin-3-yl)pyrimidine hydrochloride
Reactant of Route 2
5-(Azetidin-3-yl)pyrimidine hydrochloride

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